1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester derivative with a tert-butyl group at the 1-position and a methyl ester at the 3-position. The 4-oxo group introduces a ketone functionality, while the 3-(3-oxobutyl) substituent adds a branched alkyl chain terminating in another ketone. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of nociceptin antagonists and renin inhibitors . Its structural complexity, including stereochemical considerations (if applicable), requires advanced asymmetric synthesis techniques, often employing catalysts like lithium diisopropyl amide (LDA) and MnO₂ oxidation .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-11(18)6-8-16(13(20)22-5)10-17(9-7-12(16)19)14(21)23-15(2,3)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDGVXWZIQXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Oxidation and Reduction Reactions: The oxo groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or convert existing groups to higher oxidation states.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound shows promise as a precursor in synthesizing biologically active molecules. Its structure allows for modifications that can enhance binding affinity to biological targets such as enzymes and receptors.
- Preliminary studies indicate potential interactions with targets involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
- Biological Activity :
Agrochemical Applications
- Pesticide Development :
Biochemical Studies
- Receptor Binding Studies :
- Interaction studies highlight the compound's potential to bind with specific receptors, which could lead to advancements in understanding receptor-ligand dynamics in various biological systems .
- Further investigations are required to elucidate these interactions fully and assess their implications for drug design.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized the compound as a key intermediate for developing JAK inhibitors. The synthesized compound showed promising results in preliminary biological evaluations, indicating its potential utility in treating autoimmune diseases .
Case Study 2: Agrochemical Potential
Research conducted on similar piperidine derivatives demonstrated effective pest control properties, paving the way for exploring this compound's application in creating new agrochemicals .
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Key Structural Features
- Core Piperidine Ring : Common across all analogs, but substitution patterns vary.
- Ester Groups :
- 1-Tert-butyl 3-methyl : Found in the target compound and analogs like Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2; similarity 1.00) .
- Ethyl vs. Methyl Esters : For example, 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5; similarity 0.98) replaces the methyl ester with ethyl, altering lipophilicity and metabolic stability .
- Substituent Variations: 3-(3-Oxobutyl) Group: Unique to the target compound, introducing steric bulk and an additional ketone. Simpler Alkyl Chains: Compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (C₁₆H₂₅NO₅) lack the oxobutyl group, reducing steric hindrance . Aromatic or Heterocyclic Additions: Derivatives such as (3S,4R)-1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1257850-08-0) incorporate halogenated pyridines for targeted binding .
Table 1: Structural and Physicochemical Comparison
Market and Availability
Biological Activity
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate, with the CAS number 445312-77-6, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₁O₅
- Molecular Weight : 285.34 g/mol
- Physical State : Solid (white to light yellow powder)
- Melting Point : 62 °C
- Purity : >98% (HPLC)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects and mechanisms. Notably, it has shown promise in several areas:
1. Antitumor Activity
Research indicates that derivatives of piperidine compounds can exhibit antitumor properties. A study highlighted the ability of similar piperidine derivatives to inhibit tumor growth in vitro and in vivo models. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.
2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to cancer and inflammation. Inhibitory effects on certain proteases and kinases have been documented, suggesting potential applications in cancer therapy.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on structural analogs:
- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Reported inhibition of specific kinases involved in tumorigenesis, leading to reduced tumor growth in xenograft models. |
| Study 3 | Investigated the compound's effects on apoptosis markers; increased levels of cleaved PARP and caspase-3 were observed. |
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, it also requires careful evaluation regarding its safety profile. Toxicological studies are essential to determine the therapeutic index and potential side effects.
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, DMF, RT, 18h | ~99% |
| 2 | EtOAc extraction | 24.5% |
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry (e.g., excess thiol) to improve coupling efficiency .
Which spectroscopic techniques are employed to characterize this compound?
Basic Research Question
Characterization relies on:
Q. Data Validation :
- Compare calculated vs. observed molecular weights (e.g., <0.1% error) to confirm purity .
How can researchers optimize reaction yields during synthesis?
Advanced Research Question
Methodological Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalysis : Use Pd(II) catalysts (e.g., [Pd(dppf)Cl₂]) for cross-coupling reactions, improving regioselectivity .
- Temperature Control : Low temperatures (0–20°C) minimize side reactions during sensitive steps (e.g., sulfonyl chloride reactions) .
Q. Example Optimization :
- Substituting Cs₂CO₃ for K₂CO₃ increased yields from 24.5% to >30% in aryl ether formation due to stronger base activity .
How to address discrepancies in analytical data (e.g., mass spectrometry)?
Advanced Research Question
Root Causes :
- Isotopic Peaks : Natural abundance of ¹³C or ³⁷Cl may skew observed m/z ratios.
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺) require recalibration .
Q. Resolution Workflow :
High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 698.8 vs. calculated 698.3).
Parallel Techniques : Cross-validate with NMR integration ratios for functional groups .
What computational methods predict the compound’s reactivity or stability?
Advanced Research Question
Approaches :
Q. Software Tools :
What are the challenges in determining the compound’s stereochemistry?
Advanced Research Question
Key Challenges :
Q. Solutions :
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- NOESY NMR : Identifies spatial proximity of protons to confirm axial/equatorial substituents .
What safety protocols are recommended despite limited toxicity data?
Basic Research Question
Precautionary Measures :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMF) .
Q. Emergency Response :
- Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
